2-Benzothiazolecarbothioamide, N-phenyl-
Overview
Description
2-Benzothiazolecarbothioamide, N-phenyl- is an organic compound with the molecular formula C14H10N2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Benzothiazolecarbothioamide, N-phenyl- is DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy .
Mode of Action
2-Benzothiazolecarbothioamide, N-phenyl- interacts with its target, DprE1, and inhibits its function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the enzyme DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .
Result of Action
The inhibition of DprE1 by 2-Benzothiazolecarbothioamide, N-phenyl- leads to the disruption of arabinogalactan biosynthesis, compromising the integrity of the mycobacterial cell wall . This results in the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarbothioamide, N-phenyl- typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolecarbothioamide, N-phenyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolecarbothioamide, N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Scientific Research Applications
2-Benzothiazolecarbothioamide, N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolecarboxamide, N-phenyl-
- 2-Benzothiazolecarbothioamide, N-methyl-
- 2-Benzothiazolecarbothioamide, N-ethyl-
Uniqueness
2-Benzothiazolecarbothioamide, N-phenyl- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-phenyl-1,3-benzothiazole-2-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c17-13(15-10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)18-14/h1-9H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLUDHJMZMYMFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355556 | |
Record name | 2-Benzothiazolecarbothioamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61349-98-2 | |
Record name | 2-Benzothiazolecarbothioamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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